Covalent Degradation vs. Catalytic Inhibition: EZH2 Protein Abundance
In Cal‑27 head and neck cancer cells, GNA002 (2 μM, 48 h) significantly reduced EZH2 protein abundance, whereas the SAM‑competitive inhibitor GSK126 (2 μM, 48 h) did not decrease EZH2 levels despite equivalent suppression of H3K27me3 [1]. EZH2 mRNA remained unchanged, confirming post‑translational degradation [1].
| Evidence Dimension | EZH2 protein abundance (immunoblotting) |
|---|---|
| Target Compound Data | Significant reduction in EZH2 protein (2 μM, 48 h) |
| Comparator Or Baseline | GSK126: no reduction in EZH2 protein (2 μM, 48 h) |
| Quantified Difference | Qualitative difference: GNA002 degrades EZH2; GSK126 does not |
| Conditions | Cal‑27 head and neck cancer cells; 48 h treatment; immunoblotting |
Why This Matters
For experiments requiring complete EZH2 ablation (e.g., scaffolding function studies), GSK126 is unsuitable; GNA002 is the necessary choice.
- [1] Wang X, et al. (2017) A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination. EMBO J. 36(9):1243-1260. View Source
